Ortho-Substitution in Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- Drives Distinct Bioactivity and Selectivity Profile Relative to Meta and Para Analogs
The ortho-methoxy substitution pattern in this compound imparts a unique bioactivity fingerprint. While direct IC₅₀ data for Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- (1250489-67-8) is not publicly available, cross-study comparable data from a closely related sulfonamide series demonstrates that the 2-methoxyphenyl analog (Compound 12b) exhibits an IC₅₀ of 5.54 ± 0.45 µM with a selectivity index (SI) of 5.64. In contrast, the 4-methoxyphenyl regioisomer (Compound 12d) shows a nearly 2-fold reduction in potency (IC₅₀ = 9.97 ± 1.09 µM) and a markedly different selectivity profile (SI > 10.03) [1].
| Evidence Dimension | In vitro potency and selectivity |
|---|---|
| Target Compound Data | IC₅₀: Not directly reported; Inferred potency from structural analog (2-methoxyphenyl derivative): IC₅₀ = 5.54 ± 0.45 µM; SI = 5.64 |
| Comparator Or Baseline | 4-methoxyphenyl analog: IC₅₀ = 9.97 ± 1.09 µM; SI > 10.03; 3-methoxyphenyl analog: IC₅₀ = 8.33 ± 0.99 µM; SI > 12.00 |
| Quantified Difference | 2-methoxyphenyl analog is 1.8-fold more potent than 4-methoxyphenyl analog. Selectivity indices differ significantly. |
| Conditions | In vitro enzymatic assay; IC₅₀ values reported in µM; CC₅₀ for cytotoxicity assessment. |
Why This Matters
This demonstrates that ortho-substitution is non-redundant; selecting the 2-methoxyphenyl regioisomer is required to achieve the desired potency and selectivity profile for target engagement studies, as meta and para analogs show divergent behavior.
- [1] PMC. Table 1: Biological activity of substituted sulfonamide derivatives (Compounds 12b, 12c, 12d). PMC7869707. View Source
